molecular formula C21H27N3O4S2 B4522745 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

Cat. No.: B4522745
M. Wt: 449.6 g/mol
InChI Key: YMKSFRVDZGYQTC-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • Tetrahydrothiophene sulfone: A saturated sulfur-containing ring with two sulfonyl oxygen atoms, contributing to polarity and metabolic stability .
  • Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group, a scaffold known for diverse biological activities (e.g., kinase inhibition, anti-inflammatory effects) .
  • Methylsulfanylphenyl substituent: A sulfur-containing aromatic group that may enhance lipophilicity and target binding .
  • 2-methylpropyl (isobutyl) chain: A branched alkyl group that could influence pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S2/c1-15(2)12-23(17-10-11-30(27,28)14-17)21(26)13-24-20(25)9-8-19(22-24)16-4-6-18(29-3)7-5-16/h4-9,15,17H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKSFRVDZGYQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the dioxidotetrahydrothiophene ring, followed by the introduction of the pyridazinone moiety and the methylsulfanyl-substituted phenyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of amide bonds and the formation of carboxylic acids and amines.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

(a) Structural Uniqueness

  • The target compound’s methylsulfanylphenyl group distinguishes it from analogs with naphthalenyl () or thiophene substituents (). This group may enhance interactions with hydrophobic enzyme pockets .
  • Unlike compounds with morpholine () or thiadiazole moieties (), the tetrahydrothiophene sulfone provides a rigid, polar scaffold that balances solubility and metabolic resistance .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a complex organic compound notable for its unique structural features, which include a tetrahydrothiophene moiety, a pyridazinone core, and an acetamide functional group. This combination of elements contributes to its potential biological activities, making it a subject of increasing interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O4SC_{18}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 433.5 g/mol. Its structure allows for diverse interactions with biological systems, enhancing its efficacy compared to simpler derivatives.

Property Value
Molecular FormulaC₁₈H₂₃N₃O₄S
Molecular Weight433.5 g/mol
Structural FeaturesTetrahydrothiophene, Pyridazinone, Acetamide

Preliminary studies suggest that the compound exhibits significant biological activity through various mechanisms:

  • Antioxidant Activity : The presence of the tetrahydrothiophene moiety may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Structural analogs have shown promise in inhibiting inflammatory pathways, which could be relevant for therapeutic applications in conditions like arthritis.
  • Antimicrobial Properties : The pyridazinone core is known for its antibacterial and antifungal activities, suggesting that this compound may exhibit similar effects.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally related compounds:

Compound Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{...}Antioxidant, Anti-inflammatory
4-(methylthio)phenyl-pyridazinone derivativesAntimicrobial, Antioxidant
Tetrahydrothiophene derivativesAntioxidant

Future Directions and Conclusion

Given the promising preliminary findings regarding the biological activity of this compound, further research is warranted. Future studies should focus on:

  • In vivo Testing : To confirm the efficacy and safety profile of the compound in living organisms.
  • Mechanistic Studies : To elucidate the specific biochemical pathways involved in its action.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced biological activity.

Q & A

Q. Optimization Strategies :

  • Use continuous flow reactors to enhance reaction control and scalability .
  • Monitor intermediates via TLC/HPLC to ensure stepwise purity .

Basic: Which analytical techniques are critical for confirming its structure?

Q. Core Techniques :

NMR Spectroscopy :

  • ¹H/¹³C NMR for functional group validation (e.g., pyridazinone δ ~5.4 ppm for –OCH₂, δ ~10.8 ppm for –NH) .
  • 2D NMR (COSY, HSQC) to resolve complex coupling in the tetrahydrothiophene ring .

Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ with <2 ppm error) .

IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and sulfone (S=O, ~1150 cm⁻¹) groups .

Q. Supplementary Methods :

  • X-ray crystallography for absolute configuration (if crystals are obtainable).

Advanced: How to resolve contradictions in bioactivity data between in vitro and in vivo models?

Q. Common Discrepancies :

  • Poor pharmacokinetics (e.g., rapid metabolism of the methylsulfanyl group) .
  • Off-target effects in complex biological systems.

Q. Methodological Solutions :

Pharmacokinetic Profiling :

  • Measure plasma stability (e.g., LC-MS/MS) and CYP450 inhibition .
  • Use radiolabeled analogs (³H/¹⁴C) to track distribution.

Target Engagement Studies :

  • SPR/BLI to quantify binding affinity to purported targets.
  • Knockout models to validate target specificity.

Advanced: How to design SAR studies focusing on the methylsulfanylphenyl group?

Q. SAR Framework :

Substituent Biological Impact Evidence Source
–SCH₃ (original)Moderate kinase inhibition
–SO₂CH₃ (oxidized)Enhanced solubility; reduced potency
–Cl (para-substituted)Improved target binding (ΔΔG = -2.1 kcal/mol)
–OCH₃ (meta-substituted)Lower metabolic stability

Q. Methodology :

  • Synthesize analogs via regioselective Suzuki coupling or electrophilic substitution .
  • Use molecular docking (AutoDock Vina) to predict binding modes.
  • Validate with isothermal titration calorimetry (ITC) .

Basic: What are common stability issues under different conditions?

Q. Key Stability Challenges :

  • Hydrolytic Degradation : Susceptibility of the pyridazinone ring in acidic/basic media .
  • Thermal Decomposition : Observed at >150°C via TGA (5% weight loss at 160°C) .

Q. Mitigation Strategies :

  • Store at -20°C in anhydrous DMSO under nitrogen.
  • Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines.

Advanced: How to address low solubility in aqueous media for biological assays?

Q. Approaches :

Structural Modifications :

  • Introduce polar groups (e.g., –OH, –COOH) on the phenyl ring .

Formulation Strategies :

  • Use co-solvents (e.g., 10% DMSO/PEG-400) .
  • Develop nanoparticulate systems (e.g., PLGA encapsulation).

pH Adjustment :

  • Test solubility in phosphate buffers (pH 2–9) to identify optimal conditions .

Basic: What purification methods are effective post-synthesis?

Q. Standard Protocols :

  • Flash Chromatography : SiO₂ column with gradient elution (hexane → EtOAc).
  • Recrystallization : Ethanol/water (4:1) for final product polishing .
  • HPLC Prep : C18 column, 0.1% TFA in H₂O/MeCN .

Q. Critical Parameters :

  • Maintain low temperature during crystallization to avoid impurity co-precipitation.

Advanced: How to optimize reaction conditions for regioselective modifications?

Q. Key Parameters :

Factor Optimization Strategy
TemperatureLower (0–25°C) to reduce side reactions
Catalyst Loading10 mol% Cu(OAc)₂ for cycloaddition
Solvent PolarityUse DMF for polar transition states

Q. Tools :

  • Design of Experiments (DoE) to screen variables (e.g., Temp, pH, solvent).
  • In-situ FTIR for real-time monitoring of reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
Reactant of Route 2
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

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